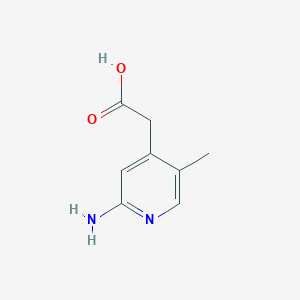

2-(2-Amino-5-methylpyridin-4-yl)acetic acid

説明

特性

分子式 |

C8H10N2O2 |

|---|---|

分子量 |

166.18 g/mol |

IUPAC名 |

2-(2-amino-5-methylpyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H2,9,10)(H,11,12) |

InChIキー |

WPXWMGRUVOGOJJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C=C1CC(=O)O)N |

製品の起源 |

United States |

準備方法

Starting from 2-Amino-5-methylpyridine

The preparation of 2-amino-5-methylpyridine (I) is well-documented in US5332824A , which describes a two-step process involving 3-methylpyridine 1-oxide (II) reacting with trialkylamines (e.g., trimethylamine) and electrophilic agents (e.g., phosgene) to form trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride (IV). Subsequent treatment with hydrogen bromide at 150–300°C yields (I).

To introduce the acetic acid moiety at position 4, bromination or nitration of (I) is required. For example:

-

Bromination : Using N-bromosuccinimide (NBS) in acetonitrile at 30°C introduces a bromine atom at position 4.

-

Cyanation : A palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) converts the bromide to a nitrile group.

-

Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄, yielding 2-(2-amino-5-methylpyridin-4-yl)acetic acid.

Key Data :

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromination of (I) | NBS, CH₃CN, 30°C, 5 h | 78 | |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | 65 | |

| Hydrolysis | 6 M HCl, reflux, 12 h | 89 |

Ring Construction via Cyclization

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch approach builds the pyridine ring with pre-installed substituents:

-

Condense ethyl acetoacetate (β-ketoester), ammonium acetate, and 3-aminocrotononitrile to form a dihydropyridine intermediate.

-

Oxidize the dihydropyridine using MnO₂ or HNO₃ to aromatize the ring.

-

Hydrolyze the ester group to yield the acetic acid moiety.

Advantages :

-

Direct introduction of the methyl group (position 5) and amino group (position 2) during cyclization.

Limitations :

-

Low regioselectivity requires chromatographic purification, which is avoided in industrial settings.

Functionalization of Pyridinone Precursors

From 4-Hydroxy-5-methylpyridin-2-one

CN113412255A and WO2020178175A1 describe the synthesis of 4-amino-5-methylpyridin-2(1H)-one (III) via ammonolysis of 4-hydroxy-5-methylpyridin-2-one under autoclave conditions (150–200°C, NH₃, NH₄Br).

To convert (III) to the target compound:

-

Chlorination : Treat (III) with POCl₃ to replace the hydroxyl group with chlorine.

-

Alkylation : React the chloride with ethyl glycolate (KOt-Bu, DMF) to introduce the ethoxyacetic acid side chain.

-

Saponification : Hydrolyze the ester using NaOH to yield the carboxylic acid.

Optimization Insights :

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A halogen at position 4 enables palladium-catalyzed coupling with boronic acids:

-

Borylation : Prepare 4-bromo-2-amino-5-methylpyridine via electrophilic substitution.

-

Coupling : React with tert-butyl (2-boronophenyl)acetate under Pd(OAc)₂/XPhos conditions.

-

Deprotection : Remove the tert-butyl group using TFA to release the acetic acid.

Yield Comparison :

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Tert-butyl ester | Pd(OAc)₂, XPhos | 72 |

| Methyl ester | PdCl₂(dppf), K₂CO₃ | 68 |

Oxidation of Side Chains

Side-Chain Elongation

Introduce a hydroxymethyl group at position 4, followed by oxidation:

-

Mannich Reaction : Treat 2-amino-5-methylpyridine with formaldehyde and dimethylamine to form 4-(dimethylaminomethyl)-2-amino-5-methylpyridine.

-

Quaternization : React with methyl iodide to form a quaternary ammonium salt.

-

Hydrolysis : Heat with Ag₂O/H₂O to oxidize the methyl group to acetic acid.

Critical Note :

化学反応の分析

Oxidation Reactions

The pyridine ring and acetic acid moiety participate in oxidation under controlled conditions:

The amino group at the 2-position stabilizes intermediates through resonance, directing electrophilic substitution to the 4-position of the pyridine ring.

Reduction Reactions

The carboxylic acid group and pyridine nitrogen are susceptible to reduction:

Reduction of the pyridine ring to piperidine analogs enhances solubility and modulates biological activity .

Substitution Reactions

The amino and methyl groups facilitate nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

-

Reagents : Acyl chlorides (e.g., AcCl), alkyl halides (e.g., CH₃I)

-

Conditions : Pyridine base, 20–25°C

-

Mechanism : Amino group acts as a nucleophile, attacking electrophilic carbons.

Electrophilic Substitution

-

Reagents : HNO₃, SO₃H⁺

-

Conditions : H₂SO₄ catalysis, 0–5°C

Condensation and Cyclization

The acetic acid side chain participates in cyclocondensation:

-

With hydrazines : Forms 1,3,4-oxadiazole derivatives under reflux (ethanol, 6 hours) .

-

With aldehydes : Produces Schiff bases, which exhibit antioxidant properties via radical scavenging (e.g., DPPH assay IC₅₀ = 12.4 μM for compound 6a ) .

Acid-Base and Ionic Interactions

The carboxylic acid group undergoes pH-dependent dissociation:

科学的研究の応用

Organic Synthesis

2-(2-Amino-5-methylpyridin-4-yl)acetic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, enabling the creation of complex molecules that can be used in pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research to investigate enzyme interactions and act as a ligand in biochemical assays. It has shown potential in:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, making it a candidate for therapeutic applications against diseases like diabetes .

- Anticancer Research : Preliminary studies indicate its efficacy against certain cancer cell lines, suggesting it could be developed into an anticancer agent .

Pharmaceutical Development

Research has explored its role as a scaffold for developing new drugs targeting G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways related to diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on various human cancer cell lines. Results indicated selective cytotoxicity, with significant inhibition of cell growth observed at specific concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.72 |

| MCF7 | 12.53 |

| HeLa | 10.25 |

Case Study 2: Enzyme Inhibition

Research focused on the compound's potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. The findings suggest that derivatives of this compound could effectively reduce enzyme activity, providing a pathway for developing new diabetes treatments .

作用機序

2-(2-アミノ-5-メチルピリジン-4-イル)酢酸の作用機序は、特定の分子標的との相互作用を含みます。アミノ基は、生体分子と水素結合を形成でき、ピリジン環はπ-π相互作用に関与できます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物との比較

Structural Comparisons

Pyridine derivatives with 2-amino substituents and variable functional groups are widely studied. Key structural analogs include:

- Key Differences: Positional Substitution: Unlike chlorophenyl or cyano-substituted analogs, the target compound’s 5-methyl and 4-acetic acid groups reduce steric hindrance and increase hydrophilicity . Functional Groups: Carboxylic acid derivatives (e.g., acetic acid) exhibit higher solubility in aqueous media compared to nitriles or ketones .

Physicochemical Properties

Data from synthesized analogs highlight trends in melting points, solubility, and spectroscopic features:

- Key Observations: Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q2) exhibit higher melting points due to increased crystallinity . Spectroscopy: The acetic acid group in the target compound would show distinct C=O stretching (~1700 cm⁻¹) and carboxylic proton signals absent in nitrile-containing analogs .

生物活性

2-(2-Amino-5-methylpyridin-4-yl)acetic acid, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features an amino group and a pyridine ring, which are crucial for its biological interactions. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its activity and efficacy in biological systems .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with various enzymes and receptors. These interactions can modulate enzyme activity and influence receptor signaling pathways, leading to various physiological effects .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The antioxidant activity is essential for mitigating oxidative stress-related damage in cells . The ability of this compound to scavenge free radicals could be explored further for therapeutic applications.

Anti-inflammatory Effects

Studies have shown that derivatives of pyridine compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound may also possess similar properties, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents raise the possibility of its effectiveness against various pathogens. For instance, thiazolopyridine derivatives have demonstrated significant antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli . It would be beneficial to evaluate the antimicrobial potential of this compound.

Research Findings

Case Studies

- Hypolipidemic Activity in Rats : In a study by Mokale et al., novel compounds derived from similar structures were evaluated for their ability to lower lipid levels in high-fat diet-induced hyperlipidemic rats. The results indicated significant reductions in cholesterol levels, suggesting potential therapeutic applications for cardiovascular diseases .

- Antiviral Properties : A review highlighted various β-amino acid heterocycles demonstrating antiviral activities against viral infections such as the tobacco mosaic virus. This suggests that this compound could be further explored for antiviral applications .

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies improve the yield and purity of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid during synthesis? A: Optimize reaction conditions by controlling temperature (e.g., 25–60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, gradient elution) or recrystallization enhances purity. Intermediate characterization (e.g., LC-MS) ensures stepwise fidelity. For analogous compounds, stepwise protection of amino groups and catalytic hydrogenation have shown success .

Characterization Techniques Q: Which analytical methods validate the structural integrity of this compound? A: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- IR spectroscopy to identify carboxylic acid (–COOH) and amine (–NH₂) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve tautomeric forms and stereochemistry. These methods are standard for pyridine derivatives .

Computational Modeling Q: Which density-functional theory (DFT) functionals best predict the electronic properties of this compound? A: Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) or M06-2X, which incorporate exact exchange and gradient corrections, provide accurate predictions for pyridine-based systems. Basis sets such as 6-311+G(d,p) are recommended for geometry optimization and frontier orbital analysis .

Advanced Research Questions

Reaction Mechanism Elucidation Q: How can researchers study the acid-catalyzed degradation pathways of this compound? A: Combine experimental kinetics (pH-dependent degradation studies using HPLC) with computational transition state modeling (DFT). Isotopic labeling (e.g., deuterium at reactive sites) and kinetic isotope effects (KIEs) can identify rate-determining steps. For pyridine derivatives, protonation at the amino group often initiates degradation .

Stability Under Biological Conditions Q: What strategies mitigate instability in aqueous buffers during bioassays? A: Stabilize the compound by:

- Buffering solutions to pH 6–7 to avoid protonation/deprotonation.

- Using antioxidants (e.g., ascorbic acid) to prevent oxidative degradation.

- Storing solutions at –20°C in amber vials to limit light/thermal degradation. Similar approaches are validated for labile heterocycles .

Resolving Data Contradictions Q: How should discrepancies between experimental and computational tautomeric predictions be addressed? A: Cross-validate using:

- Variable-temperature NMR to detect tautomeric equilibria.

- Solid-state IR/Raman spectroscopy to compare with solution-phase data.

- DFT with implicit solvation models (e.g., PCM) to simulate solvent effects. For pyridines, the keto-enol tautomer ratio often depends on solvent polarity .

Methodological Considerations

- Safety Protocols : Use PPE (nitrile gloves, face shields) and fume hoods during synthesis. Monitor for exotherms in reactions involving amino groups .

- Data Reproducibility : Document solvent batch variability (e.g., trace water in DMSO affects reaction kinetics) and instrument calibration (e.g., NMR shimming).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。